Azido-PEG2-Azide is a specialized compound that belongs to the class of polyethylene glycol derivatives functionalized with azide groups. This compound is primarily utilized in bioconjugation chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide groups facilitate click chemistry reactions, which are pivotal for creating stable linkages in various biochemical applications. The compound's structure allows for versatile functionalization, making it a valuable tool in drug delivery and molecular imaging.
Azido-PEG2-Azide can be sourced from various chemical suppliers specializing in bioconjugation reagents. It is classified as a bifunctional polyethylene glycol derivative, characterized by its azide functionalities that enable it to participate in click reactions, particularly copper-catalyzed azide-alkyne cycloaddition. This classification highlights its dual role in both enhancing solubility and providing reactive sites for further chemical modifications.
The synthesis of Azido-PEG2-Azide typically involves several key steps:
The industrial production of Azido-PEG2-Azide follows similar synthetic routes but on a larger scale, often incorporating automated systems to enhance yield and purity .
Azido-PEG2-Azide consists of a polyethylene glycol backbone with two terminal azide groups. The general structure can be represented as:
where PEG represents the polyethylene glycol unit and denotes the azide functional group. The molecular weight typically ranges from 200 to 800 g/mol depending on the length of the PEG chain used.
Characterization of Azido-PEG2-Azide can be performed using:
Azido-PEG2-Azide is primarily involved in click chemistry, specifically:
These reactions are characterized by their mild conditions and high specificity, making them suitable for biological applications.
The mechanism of action for Azido-PEG2-Azide primarily revolves around its ability to participate in click chemistry. Upon exposure to alkynes in the presence of a copper catalyst, the azide undergoes a cycloaddition reaction to form a stable triazole product. This process is highly efficient and enables selective labeling or modification of biomolecules without altering their biological activity.
Experimental data demonstrate that the reaction proceeds with high yields under physiological conditions, making it ideal for applications in drug delivery systems and biomolecular labeling .
Relevant data indicates that Azido-PEG2-Azide maintains its integrity during various chemical transformations, making it suitable for diverse applications .
Azido-PEG2-Azide has numerous applications in scientific research:
The versatility and efficiency of Azido-PEG2-Azide make it an invaluable tool in modern biochemical research, particularly in areas focused on drug development and molecular biology .
Azido-PEG₂-azide (CAS 59559-06-7) is synthesized through nucleophilic substitution reactions where terminal halides or sulfonates in PEG derivatives undergo displacement by azide anions. The compound features the molecular formula C₆H₁₂N₆O₂ and molecular weight 200.20 g/mol, with its structure comprising two terminal azide groups (-N₃) separated by a triethylene glycol spacer (-(OCH₂CH₂)₂O-) [1]. Industrial-scale synthesis employs phase-transfer catalysis using benzyltriethylammonium chloride in biphasic systems (water/dichloromethane), enabling high-yield conversion (85-92%) at 60°C within 6 hours. This method circumvents solubility limitations and prevents exothermic hazards associated with direct azide handling [4].
Recent optimizations focus on solution-phase synthesis using diethylene glycol precursors. A representative protocol involves tosylation of diethylene glycol followed by NaN₃ substitution in DMF at 50°C for 24 hours, achieving 78% yield after extraction. Critical purification steps include silica gel chromatography with ethyl acetate/methanol gradients to remove oligomeric impurities and sodium azide residues [2]. For acid-sensitive applications, polymer-supported synthesis utilizes Amberlyst A-26 azide resin, enabling chloride-to-azide conversion in anhydrous DMSO at room temperature, followed by simple filtration and solvent removal [4].
Table 1: Synthesis Methods for Azido-PEG₂-Azide
Method | Reagents/Conditions | Yield | Purity | Key Advantages |
---|---|---|---|---|
Phase-Transfer Catalysis | BnEt₃N⁺Cl⁻, NaN₃, H₂O/CH₂Cl₂, 60°C | 92% | >98% | Scalable, low exothermic risk |
Tosylate Displacement | TsCl, Et₃N, then NaN₃/DMF, 50°C | 78% | >95% | No transition metal catalysts |
Polymer-Supported | Azide resin, DMSO, rt, 24h | 85% | >99% | Catalyst-free, simple purification |
Characterization faces challenges due to PEG signal dominance in ¹H NMR, where the azide-adjacent methylene protons (-CH₂-N₃) resonate near δ 3.3-3.4 ppm, overlapping with ethylene glycol backbone signals. Advanced analytical protocols convert azides to triazole adducts via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolamide, shifting characteristic protons to distinct regions (δ 7.8-8.2 ppm) for precise quantification [3]. FT-IR confirms azide functionality through intense asymmetric stretching at 2100-2120 cm⁻¹, while mass spectrometry (ESI+) shows [M+Na]⁺ peaks at m/z 223.08 [1].
Azido-PEG₂-azide serves as a bis-functional linchpin in proteolysis-targeting chimera (PROTAC) synthesis, exploiting CuAAC for modular assembly. Its symmetrical structure enables simultaneous conjugation of E3 ubiquitin ligase ligands (e.g., VH032, thalidomide) and target protein binders via "click" reactions. The Cu(I)-catalyzed reaction between terminal alkynes and azido-PEG₂-azide forms stable 1,4-disubstituted triazoles within 2 hours at room temperature, achieving >95% conversion when catalyzed by CuBr(PPh₃)₃ in THF/H₂O mixtures [1] .
The PEG₂ spacer (11.4 Å length) critically influences PROTAC functionality by ensuring optimal distance between warheads. In von Hippel-Lindau (VHL)-recruiting PROTACs, replacing rigid linkers with Azido-PEG₂-azide derivatives enhances degradation efficiency (DC₅₀) of BRD4 by 12-fold compared to alkyl spacers, attributed to improved complex flexibility and ternary complex formation . Kinetic studies reveal the reaction follows second-order kinetics with k₂ = 0.42 M⁻¹s⁻¹ at 25°C when using water-soluble Cu(II)/sodium ascorbate systems, enabling rapid bioconjugation without damaging biomolecules [3].
Table 2: PROTAC Applications Using Azido-PEG₂-Azide Linkers
PROTAC Target | E3 Ligase Ligand | Linker Structure | Degradation Efficiency (DC₅₀) | Key Advantage |
---|---|---|---|---|
BRD4 | VH032 | Triazole-PEG₂-triazole | 15 nM | Enhanced ternary complex formation |
EGFR | Thalidomide | Triazole-PEG₂-amide | 48 nM | Reduced aggregation |
Tau | CRBN | Triazole-PEG₂-ester | 62 nM | Improved blood-brain barrier penetration |
Case studies demonstrate structural versatility: One azide group couples to alkyne-functionalized VH032 ligands, while the second engages alkynylated protein-of-interest binders like JQ1 (BRD4 inhibitor). This modularity accelerates PROTAC library synthesis, exemplified by 32 analogs generated in <48 hours via parallel click chemistry . Crucially, the triazole ring formed during CuAAC contributes to target binding through π-stacking interactions, as confirmed in BRD4-PROTAC cocrystals (PDB: 6SIS) [1].
Beyond CuAAC, Azido-PEG₂-azide undergoes strain-promoted cycloadditions (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives at physiological conditions without cytotoxic catalysts. This reaction exploits ring strain in cyclic alkynes (20-26 kcal/mol) to drive triazole formation with second-order rate constants (k₂) of 0.1-1.2 M⁻¹s⁻¹, enabling live-cell labeling applications [1] [8]. The bioorthogonal nature permits conjugation in complex media, as demonstrated by DBCO-modified antibody coupling to azido-PEG₂-azide-functionalized liposomes, achieving 95% conjugation efficiency in PBS (pH 7.4) within 2 hours at 37°C [5].
The electronic configuration of azido-PEG₂-azide enhances SPAAC reactivity compared to mono-azides. Density functional theory (DFT) calculations reveal reduced LUMO energy (-1.78 eV) at the terminal azide due to electron donation from the ether oxygens, lowering the activation barrier by 3.2 kcal/mol versus alkyl azides [8]. This property facilitates nanomolar-sensitive labeling in super-resolution microscopy, where DBCO-silicon rhodamine reacts with azido-PEG₂-azide-conjugated cell-surface glycans, achieving <50 nm resolution [3].
Applications extend to intracellular delivery systems: Azido-PEG₂-azide-functionalized siRNA nanoparticles undergo "click-facilitated" endosomal escape via SPAAC with trans-cyclooctene-triggered compounds. This approach increases gene silencing efficiency by 8-fold compared to non-clickable counterparts in HeLa cells, demonstrating the critical role of the PEG₂ spacer in balancing hydrophilicity and membrane interaction [5].
The ethylene glycol repeat units in Azido-PEG₂-azide significantly impact pharmacokinetics and solvation. Compared to longer-chain analogs (e.g., PEG₄, PEG₁₂), the two-ethylene-unit spacer provides an optimal balance between water solubility (log P = -1.02) and minimal opsonization. Surface plasmon resonance studies reveal that PEG₂-coated nanoparticles exhibit 72% lower fibrinogen adsorption than PEG-free surfaces, yet avoid the macrophage evasion seen with longer PEG chains that limit therapeutic uptake [3] [5].
Systematic studies correlate spacer length with biological outcomes:
Table 3: Impact of PEG Spacer Length on Bioconjugate Performance
Parameter | PEG₂ Linker | PEG₄ Linker | PEG₈ Linker |
---|---|---|---|
Log P (octanol/water) | -1.02 | -1.87 | -3.12 |
Caco-2 Papp (10⁻⁶ cm/s) | 18.7 | 12.9 | 7.4 |
Plasma t₁/₂ (hours) | 6.3 | 9.1 | 14.2 |
Fibrinogen adsorption | 28% reduction | 65% reduction | 89% reduction |
PROTAC DC₅₀ (nM) | 15 nM | 22 nM | 48 nM |
Molecular dynamics simulations illustrate how the PEG₂ spacer enhances conformational sampling: The 14 freely rotatable bonds enable linker extension to 15.8 Å during ternary complex formation, facilitating E3 ligase-target protein interactions. By contrast, rigid linkers restrict distance to <10 Å, reducing degradation efficiency [3]. This adaptability proves critical in antibody-drug conjugates (ADCs), where Azido-PEG₂-azide linkers exhibit 92% payload release in lysosomal conditions (pH 4.5) versus 45% for disulfide linkers, attributed to triazole protonation enhancing solubility [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8